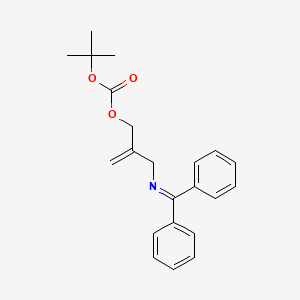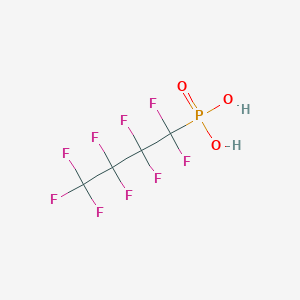
(Nonafluorobutyl)phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Perfluorobutylphosphonic acid is a chemical compound with the molecular formula C4H2F9O3P. It is characterized by the presence of a perfluorobutyl group attached to a phosphonic acid moiety. This compound is known for its high stability and unique chemical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Perfluorobutylphosphonic acid can be synthesized through several methods. One common approach involves the reaction of perfluorobutyl iodide with triethyl phosphite, followed by hydrolysis to yield the desired phosphonic acid . The reaction conditions typically involve the use of an inert atmosphere and controlled temperatures to ensure the stability of the perfluorobutyl group.
Industrial Production Methods
Industrial production of perfluorobutylphosphonic acid often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of advanced purification techniques ensures the removal of impurities and the production of high-purity perfluorobutylphosphonic acid .
Chemical Reactions Analysis
Types of Reactions
Perfluorobutylphosphonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form perfluorobutylphosphonic acid derivatives.
Reduction: Reduction reactions can modify the phosphonic acid group, leading to different phosphine derivatives.
Substitution: The perfluorobutyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres to maintain stability .
Major Products Formed
Scientific Research Applications
Perfluorobutylphosphonic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of perfluorobutylphosphonic acid involves its interaction with specific molecular targets and pathways. The perfluorobutyl group provides high stability and resistance to degradation, while the phosphonic acid moiety can interact with various biological molecules. This interaction can lead to modifications in molecular structures and functions, making it valuable in both research and industrial applications .
Comparison with Similar Compounds
Similar Compounds
- Perfluorooctanephosphonic acid
- Nonafluorohexylphosphonic acid
- Pentafluorophenoxydodecylphosphonic acid
Uniqueness
Perfluorobutylphosphonic acid stands out due to its specific perfluorobutyl group, which provides a unique combination of stability and reactivity. This makes it particularly useful in applications requiring high chemical resistance and specific interactions with biological molecules .
Properties
CAS No. |
52299-24-8 |
|---|---|
Molecular Formula |
C4F9P(=O)(OH)2 C4H2F9O3P |
Molecular Weight |
300.02 g/mol |
IUPAC Name |
1,1,2,2,3,3,4,4,4-nonafluorobutylphosphonic acid |
InChI |
InChI=1S/C4H2F9O3P/c5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16/h(H2,14,15,16) |
InChI Key |
AUBOIAPNLUHLAF-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(F)(F)P(=O)(O)O)(F)F)(C(F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


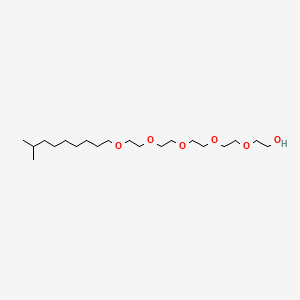


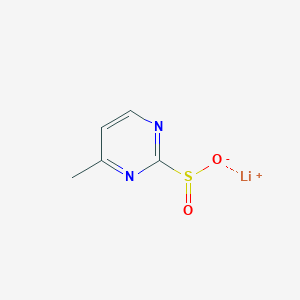
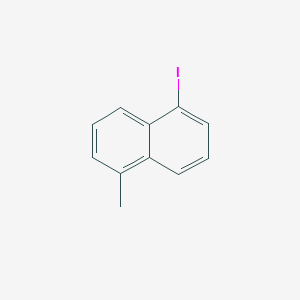
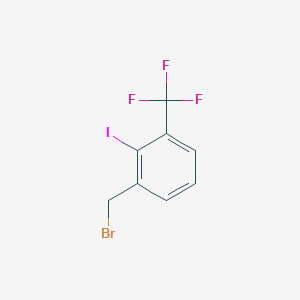
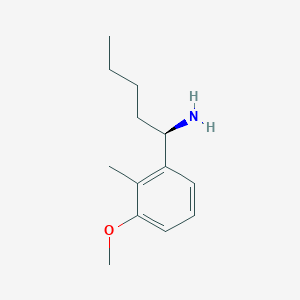

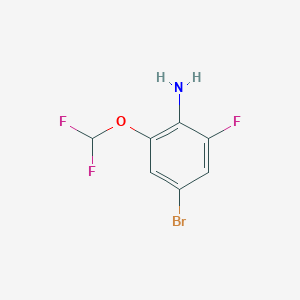

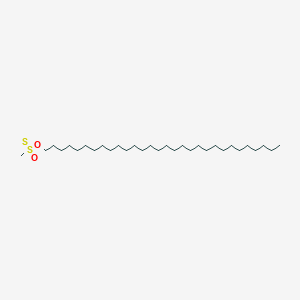
![7,7-Diphenylbicyclo[3.2.0]heptan-6-one](/img/structure/B12841385.png)
